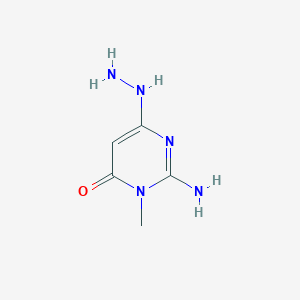
2-Amino-6-hydrazinyl-3-methylpyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-hydrazinyl-3-methylpyrimidin-4(3H)-one is a heterocyclic organic compound that contains a pyrimidine ring substituted with amino, hydrazinyl, and methyl groups. Compounds with pyrimidine rings are of significant interest in medicinal chemistry due to their biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-hydrazinyl-3-methylpyrimidin-4(3H)-one typically involves the condensation of appropriate precursors under controlled conditions. One possible route could involve the reaction of a 2-amino-3-methylpyrimidin-4-one derivative with hydrazine hydrate. The reaction conditions may include refluxing in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of hydrazine derivatives or reduced pyrimidine rings.
Substitution: The amino and hydrazinyl groups can participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
2-Amino-6-hydrazinyl-3-methylpyrimidin-4(3H)-one may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly in designing inhibitors or modulators of specific biological pathways.
Industry: Use in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 2-Amino-6-hydrazinyl-3-methylpyrimidin-4(3H)-one would depend on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, altering their activity. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-hydrazinyl-6-methylpyrimidine: Similar structure but different substitution pattern.
2-Amino-6-methylpyrimidin-4-one: Lacks the hydrazinyl group.
2-Hydrazinyl-6-methylpyrimidin-4-one: Lacks the amino group.
Uniqueness
2-Amino-6-hydrazinyl-3-methylpyrimidin-4(3H)-one is unique due to the presence of both amino and hydrazinyl groups on the pyrimidine ring, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C5H9N5O |
|---|---|
Peso molecular |
155.16 g/mol |
Nombre IUPAC |
2-amino-6-hydrazinyl-3-methylpyrimidin-4-one |
InChI |
InChI=1S/C5H9N5O/c1-10-4(11)2-3(9-7)8-5(10)6/h2,9H,7H2,1H3,(H2,6,8) |
Clave InChI |
ZXXATOBUKOTTFW-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C=C(N=C1N)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



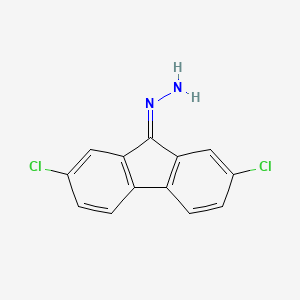
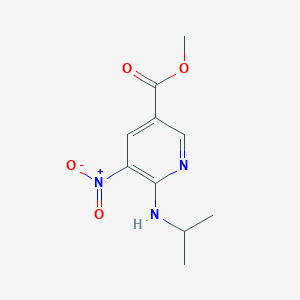
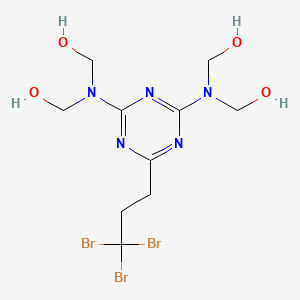
![3,4,7,8-Tetrahydropyrimido[5,4-d]pyrimidine](/img/structure/B13123383.png)
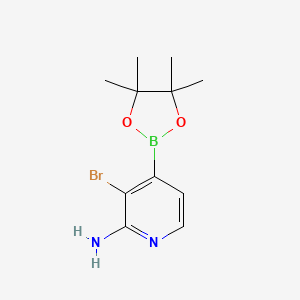
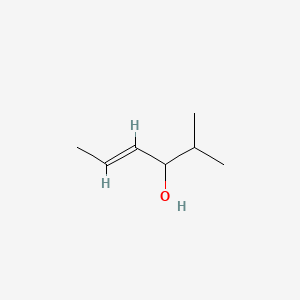



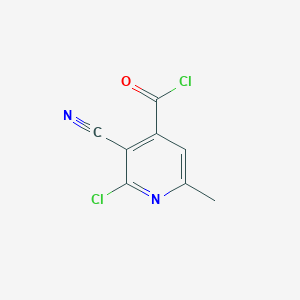
![Methyl 2-(methylthio)benzo[d]thiazole-6-carboxylate](/img/structure/B13123435.png)
![4-Oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13123436.png)

